Dodecylbenzene

Catalog No.
S526487
CAS No.
123-01-3
M.F
C18H30
C6H5(CH2)11CH3
C18H30
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylbenzene

CAS Number

123-01-3

Product Name

Dodecylbenzene

IUPAC Name

dodecylbenzene

Molecular Formula

C18H30
C6H5(CH2)11CH3
C18H30

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3

InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
Insoluble in water
Solubility in water: none

Synonyms

Dodecylbenzene; NSC 102805; NSC 102805; NSC 102805

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1

Description

The exact mass of the compound Dodecylbenzene is 246.2348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)insoluble in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surfactant Development:

SDBS is a widely used surfactant, meaning it can lower the surface tension of liquids. This property makes it valuable in studying various phenomena at the interface between liquids and other materials. Researchers utilize SDBS in:

  • Colloid and Interface Science: SDBS helps researchers understand how colloids (suspensions of particles in a liquid) behave and interact with surfaces. This knowledge is crucial in various fields, including drug delivery and material science [].
  • Micellization Studies: SDBS forms micelles, which are spherical structures formed by surfactant molecules in water. Studying micellization helps researchers understand how these structures can encapsulate and transport molecules, with applications in drug delivery and bioremediation [].

Synthesis of New Materials:

The dodecylbenzene structure can be modified through various chemical reactions to create novel materials. Some research areas include:

  • Development of Bio-based Surfactants: Due to environmental concerns regarding SDBS, researchers are exploring ways to synthesize it from renewable resources. This involves modifying the dodecylbenzene chain using bio-based starting materials [].
  • Functionalized Materials: By attaching different functional groups to the dodecylbenzene structure, researchers can create materials with tailored properties for applications in catalysis, sensors, and drug delivery [].

Environmental Science Research:

While SDBS is a valuable research tool, it also raises environmental concerns due to its persistence in some environments. Scientific studies explore:

  • Biodegradation Studies: Researchers investigate how microorganisms break down SDBS to understand its environmental impact and develop more biodegradable alternatives [].
  • Environmental Remediation: SDBS can be used in studies to understand how to remove pollutants from water and soil. Its surfactant properties can help mobilize and disperse contaminants for further treatment [].

Dodecylbenzene is an organic compound characterized by its molecular formula C12H25C6H5C_{12}H_{25}C_6H_5. It appears as a colorless liquid with a weak odor and is known for its low solubility in water, floating instead due to a specific gravity of approximately 0.86 at 20°C . The structure consists of a dodecyl group (a long-chain alkyl group) attached to a phenyl group, making it a type of linear alkylbenzene. This compound serves as a precursor to sodium dodecylbenzenesulfonate, which is widely utilized as a surfactant in household cleaning products like laundry detergents .

, primarily through electrophilic substitution at the benzene ring. Notable reactions include:

  • Sulfonation: This involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring, typically using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction can lead to the formation of dodecylbenzenesulfonic acid, which is crucial for producing detergents .
  • Friedel-Crafts Alkylation: Dodecylbenzene can also participate in Friedel-Crafts reactions, where alkyl groups are introduced onto the aromatic ring using strong acid catalysts .
  • Halogenation and Nitration: These reactions can occur under specific conditions, leading to halogenated or nitrated derivatives of dodecylbenzene .

Dodecylbenzene is primarily synthesized through the alkylation of benzene with dodecene in the presence of catalysts such as hydrogen fluoride or other acid catalysts. The general synthesis process includes:

  • Alkylation: Benzene reacts with dodecene to form linear alkylbenzenes.
  • Sulfonation: The resulting alkylbenzenes are then sulfonated using sulfuric acid or chlorosulfonic acid to produce dodecylbenzenesulfonic acid .

Additional methods involve controlling reaction conditions such as temperature and concentration to optimize yield and minimize byproducts.

Studies have shown that sodium dodecylbenzenesulfonate can act as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity. For example, it has been used successfully in synthesizing benzylpyrazolyl-coumarin derivatives through green chemistry approaches . The interactions between dodecylbenzene derivatives and other chemical species continue to be an area of active research.

Unique FeaturesDodecylbenzeneC₁₂H₂₅C₆H₅Surfactants, detergentsPrecursor for sodium saltOctadecylbenzeneC₁₈H₃₉C₆H₅Industrial surfactantsLonger carbon chainHexadecylbenzeneC₁₆H₃₃C₆H₅SurfactantsIntermediate for wax productionNonadecylbenzeneC₁₉H₄₁C₆H₅Specialty surfactantsRarely used compared to others

Dodecylbenzene's unique feature lies in its specific chain length and functionalization that make it particularly suitable for detergent applications.

The synthesis of dodecylbenzene primarily proceeds through the alkylation of benzene with 1-dodecene, a representative long-chain alpha-olefin. This reaction represents one of the most significant industrial processes for producing linear alkylbenzenes, which serve as crucial intermediates in the manufacture of biodegradable detergents and surfactants [1] [2]. The alkylation process involves the electrophilic attack of an activated olefin species on the benzene ring, resulting in the formation of carbon-carbon bonds through electrophilic aromatic substitution mechanisms [3] [4].

The reaction mechanism begins with the activation of 1-dodecene by acid catalysts, generating carbocationic intermediates that subsequently attack the electron-rich benzene ring [5] [6]. The process is inherently complex due to the involvement of multiple competing reactions, including isomerization, oligomerization, and cracking of the long-chain olefin substrates [7] [8]. Research has demonstrated that the alkylation reaction preferentially yields five positional isomers of dodecylbenzene, designated as 2-LAB, 3-LAB, 4-LAB, 5-LAB, and 6-LAB, with 2-LAB being the most environmentally favorable due to its superior biodegradability and detergent properties [1] [9].

Industrial applications require optimization of reaction selectivity to maximize the formation of 2-phenyldodecane while minimizing undesired byproducts [10] [9]. Studies have shown that conventional homogeneous catalysts such as aluminum trichloride typically achieve 2-LAB selectivity in the range of 26-33%, while hydrofluoric acid systems produce even lower selectivities of less than 20% [1] [11]. These limitations have driven extensive research into heterogeneous catalytic systems that offer improved selectivity and environmental compatibility [1] [11].

Friedel-Crafts Catalysis: Hydrogen Fluoride and Zeolite Systems

Hydrogen Fluoride Catalytic Systems

Hydrogen fluoride represents one of the most established catalytic systems for dodecylbenzene synthesis, despite its associated environmental and safety challenges [12] [13]. The HF-catalyzed process operates through the formation of highly active fluorocarbocation intermediates that facilitate efficient benzene alkylation at relatively mild conditions [14] [12]. The mechanism involves the protonation of 1-dodecene by hydrogen fluoride, generating a carbocationic species that readily attacks the benzene ring through electrophilic aromatic substitution [15] [16].

The hydrogen fluoride process is characterized by high conversion rates and relatively straightforward operation, but suffers from significant limitations including low selectivity toward desired 2-LAB products and substantial environmental concerns related to catalyst handling and disposal [1] [17]. Industrial implementations require specialized equipment and stringent safety protocols due to the corrosive nature of hydrogen fluoride and its potential to cause severe environmental contamination [1] [12]. These factors have motivated extensive research into alternative catalytic systems that can achieve comparable performance with reduced environmental impact [1] [17].

Zeolite Catalytic Systems

Zeolite-based catalysts have emerged as promising alternatives to traditional homogeneous systems, offering superior selectivity, environmental compatibility, and catalyst recovery capabilities [1] [2]. Beta zeolites with twelve-membered ring channels have demonstrated exceptional performance in dodecylbenzene synthesis due to their unique shape-selectivity properties that favor the formation of linear alkylbenzene products [1] [4].

Recent research has focused on the development of hierarchical zeolite structures that address the mass transfer limitations associated with conventional microporous materials [1] [8]. Liu and colleagues demonstrated that mesoporous Beta zeolites prepared through desilication and secondary-crystallization strategies exhibit significantly enhanced catalytic performance, with prolonged catalyst lifetime extending to approximately 30 hours under accelerated deactivation conditions [1] [8]. These hierarchical structures feature optimized porosity that facilitates improved diffusion of bulky reactants and products while maintaining the acid site distribution necessary for selective alkylation [1] [8].

The catalytic mechanism in zeolite systems involves the activation of 1-dodecene on Brønsted acid sites, followed by electrophilic attack on benzene within the confines of the zeolite channels [1] [18]. The shape-selective properties of Beta zeolites result in 2-LAB selectivities exceeding 88%, representing a substantial improvement over homogeneous catalytic systems [1] [8]. Additionally, ionic liquid catalysts incorporating aluminum chloride have shown promise for Friedel-Crafts alkylation, with studies reporting 2-LAB selectivities greater than 50% at near-complete 1-dodecene conversion [6].

Optimization of Reaction Conditions (Temperature, Pressure, Stoichiometry)

Temperature Effects

Temperature optimization represents a critical factor in achieving efficient dodecylbenzene synthesis while minimizing undesired side reactions. Research conducted using Beta zeolite catalysts has established that reaction temperatures of 80°C provide optimal balance between conversion and selectivity [8] [11]. Studies examining temperature ranges from 373K to 473K have demonstrated that conversion increases with temperature, reaching maximum dodecylbenzene selectivity of 99% at 403K [19]. However, elevated temperatures above this optimum result in decreased selectivity due to increased formation of light alkylbenzenes and thermal cracking products [19].

Lower temperature operation at 373K yields dodecylbenzene selectivity of 75%, with dodecene dimers representing the primary byproducts [19]. Conversely, high-temperature operation at 473K reduces selectivity to 51% due to extensive formation of propylbenzenes and other light aromatics [19]. The activation energy for dodecylbenzene synthesis has been determined to be approximately 7 kcal/mol using macroreticular resin catalysts, indicating relatively mild temperature requirements for the alkylation process [10].

Thermal stability studies of dodecylbenzene have revealed that the compound undergoes first-order decomposition kinetics with an apparent activation energy of 53.3 kcal/mol, suggesting that moderate reaction temperatures are necessary to prevent product degradation [20]. These findings emphasize the importance of precise temperature control in industrial applications to maximize product yield and quality [20].

Pressure Optimization

Pressure conditions significantly influence the thermodynamics and kinetics of dodecylbenzene synthesis, particularly in systems employing gaseous reactants or operating at elevated temperatures. Research investigating pressure effects up to 20 bar has demonstrated improved conversion and selectivity compared to atmospheric pressure operations [9]. High-pressure conditions facilitate enhanced contact between reactants and promote favorable thermodynamic equilibria that favor alkylbenzene formation over competing reactions [9].

Studies using fixed-bed reactors at 20 bar pressure with weight hourly space velocities of 4 h⁻¹ have achieved 1-dodecene conversions approaching 96% with selectivities up to 70% for 2-LAB formation [9]. The enhanced performance under elevated pressure conditions is attributed to improved mass transfer characteristics and reduced volatilization of reactants, particularly under conditions where temperature approaches the boiling points of the organic substrates [9].

Atmospheric pressure operations remain viable for many catalytic systems, particularly when using optimized zeolite catalysts that provide sufficient activity at moderate conditions [8] [11]. Recent work has demonstrated that mesoporous Beta zeolites can achieve stable conversions exceeding 8% at atmospheric pressure and 80°C, with weight hourly space velocities of 42.2 h⁻¹ [8].

Stoichiometric Optimization

The molar ratio of benzene to 1-dodecene represents a critical parameter for optimizing conversion, selectivity, and catalyst lifetime in dodecylbenzene synthesis. Research has consistently demonstrated that excess benzene is required to achieve high conversion and minimize polyalkylation reactions [8] [10] [9]. Studies employing benzene to 1-dodecene molar ratios of 8.75:1 have achieved stable operation with high selectivity toward desired linear alkylbenzene products [8].

Industrial practice typically employs benzene to olefin ratios in the range of 5:1 to 10:1, with higher ratios providing improved selectivity at the expense of increased separation costs and benzene recycling requirements [19]. The optimization of stoichiometry must balance conversion efficiency with economic considerations related to reactant costs and downstream processing [19].

The presence of excess benzene serves multiple functions in the reaction system, including suppression of oligomerization reactions, enhancement of heat transfer characteristics, and provision of a suitable reaction medium for the catalytic process [8] [10]. Studies have shown that benzene-to-dodecene ratios below 5:1 result in increased formation of heavy byproducts and accelerated catalyst deactivation due to enhanced coke formation [10].

Byproduct Formation and Mitigation Strategies

Characterization of Byproduct Formation

The synthesis of dodecylbenzene is accompanied by the formation of various byproducts that arise from competing reactions including olefin oligomerization, aromatic polyalkylation, and thermal cracking processes [8] [21] [19]. Gas chromatography-mass spectrometry analysis of spent catalysts has revealed complex mixtures of byproducts including unreacted starting materials, linear alkylbenzene isomers, cracking products of 1-dodecene, olefin oligomers, and over-alkylated polyalkylbenzenes [8].

The formation of dodecene oligomers represents a significant challenge in the synthesis process, particularly under conditions favoring carbocation stability [21]. These oligomeric species, predominantly dimers and trimers, compete with benzene for reaction with activated olefin intermediates, thereby reducing overall selectivity toward desired alkylbenzene products [21] [19]. Research has identified that oligomer formation is particularly pronounced at elevated temperatures and in the presence of strong acid catalysts [21].

Polyalkylbenzene formation occurs through sequential alkylation reactions, where initially formed dodecylbenzene undergoes further reaction with activated olefin species [8] [16]. This process is facilitated by the increased nucleophilicity of alkylated aromatic rings compared to unsubstituted benzene, leading to potential overalkylation if not properly controlled [16]. Studies have shown that polyalkylbenzene formation can be minimized through optimization of benzene-to-olefin ratios and careful control of reaction residence time [8] [16].

Catalyst Deactivation and Coke Formation

Catalyst deactivation through coke formation represents one of the most significant challenges in dodecylbenzene synthesis, particularly in heterogeneous catalytic systems [8] [22] [23]. Thermogravimetric analysis of spent zeolite catalysts has revealed the presence of both soft coke (removable at temperatures below 400°C) and hard coke (requiring temperatures above 500°C for removal) [8]. The ratio of hard to soft coke varies significantly with catalyst structure, with mesoporous Beta zeolites showing hard coke proportions ranging from 33.8% to 49.4% [8].

The mechanism of coke formation involves the condensation and polymerization of aromatic intermediates within the catalyst pore structure, ultimately leading to pore blockage and loss of catalytic activity [22] [23]. Research has demonstrated that coke formation is particularly problematic for catalysts with exclusively microporous structures, where diffusion limitations promote the accumulation of bulky intermediates [8] [23].

Studies investigating the kinetics of catalyst deactivation have shown that deactivation follows complex patterns involving both structural collapse and accumulated coke formation [8] [22]. The deactivation process is accelerated under conditions of high temperature, low benzene-to-olefin ratios, and high space velocities, which promote the formation of bulky intermediates that are difficult to remove from the catalyst pore structure [8] [23].

Mitigation Strategies

Several strategies have been developed to minimize byproduct formation and extend catalyst lifetime in dodecylbenzene synthesis. The development of hierarchical zeolite structures represents one of the most promising approaches, with mesoporous Beta zeolites demonstrating significantly improved resistance to deactivation compared to conventional microporous materials [1] [8]. These catalysts feature optimized pore structures that facilitate enhanced diffusion of reactants and products while maintaining the acid site distribution necessary for selective alkylation [1] [8].

Controlled pre-coking of catalysts has emerged as an effective strategy for improving selectivity in aromatic alkylation reactions [23]. This approach involves the deliberate formation of a controlled amount of coke on the catalyst surface, which serves to modify the effective pore size and acid site accessibility, thereby enhancing shape selectivity [23]. Studies have shown that controlled pre-coking can improve 2-heptyltoluene selectivity from 33% to 39% in related alkylation systems [23].

Process optimization strategies include the implementation of optimized reactor designs that minimize residence time variations and provide uniform temperature distribution [19] [24]. Additionally, the use of protective additives and catalyst modifications such as surface silylation have shown promise for reducing coke formation and extending catalyst lifetime [2] [9]. The development of regeneration protocols using controlled oxidation has demonstrated the potential for catalyst reuse, with some systems showing effective regeneration over multiple cycles [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Color/Form

COLORLESS LIQUID

XLogP3

8.8

Exact Mass

246.2348

Boiling Point

627.8 °F at 760 mm Hg (NTP, 1992)
328.0 °C
328 °C
290-410 °C

Flash Point

275 °F (NTP, 1992)
285 °F
140.6 °C

Vapor Density

8.47 (NTP, 1992) (Relative to Air)
8.47 (AIR= 1)

Density

0.86 at 68 °F (USCG, 1999)
0.8851 @ 20 °C/4 °C
Relative density (water = 1): 0.86

LogP

8.65 (LogP)
log Kow= 8.26

Odor

WEAK OILY ODOR

Appearance

Solid powder

Melting Point

19.4 °F (NTP, 1992)
3.0 °C
3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A2AX003680

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 59 of 115 companies with hazard statement code(s):;
H315 (33.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (33.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (33.9%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (64.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

211.97 mm Hg (USCG, 1999)
5.11e-05 mmHg
5.1X10-5 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

123-01-3
29986-57-0
68442-69-3

Associated Chemicals

Dodecane, 3-phenyl;2400-00-2

Wikipedia

Phenyldodecane

Methods of Manufacturing

Alkylation of benzene with isomeric dodecenes, obtained by polymerization of propylene.
...BY ALKYLATION OF BENZENE WITH PROPYLENE TETRAMER...

General Manufacturing Information

Benzene, dodecyl-: ACTIVE
Plastic material and resin manufacturing
Plastics product manufacturing
Benzene, mono-C10-14-alkyl derivs.: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS...TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL...VENTILATED PLACE, OUT OF...SUN, AWAY FROM...FIRE HAZARD...BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIAL SHOULD BE ISOLATED...

Interactions

...OWING TO ITS SOLVENCY CHARACTERISTICS, IT MAY PROMOTE TUMORIGENIC & PROCARCINOGENIC POTENTIAL OF MATERIALS SUCH AS DIMETHYLBENZANTHRACENE.
ADULT RHESUS MONKEYS GIVEN 2 ML OF 1% 7,12-DMBA IN ACETONE PLUS 100% DDB 3 TIMES/WK FOR 6.5 YR & UV IRRADIATED FOR 5 MIN 3 TIMES/WK FOR 6.5 MO BEGINNING 1 MO AFTER DMBA & DDB SKIN TREATMENT. MULTIPLE SINGLE PAPILLOMAS, DERMAL MELANOSIS & BASAL CELL EPITHELIOMAS FOUND.
IN GALAGOS GIVEN 0.2 ML OF 7,12-DMBA (2.5% SOLN IN ACETONE) IMMEDIATELY FOLLOWED BY 0.5 ML DDB APPLIED TO SAME AREA OF SKIN 3 TIMES/WK FOR 9 WK FOLLOWED BY DMBA & 100% DDB 2 TIMES/WK FOR 4 YR, BENIGN TUMORS (KERATOACANTHOMAS & PIGMENTED PAPILLOMA) WERE OBSERVED.

Dates

Last modified: 08-15-2023
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